
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CETFP) is an organic compound that has been studied for its potential applications in scientific research and lab experiments. CETFP is an important building block for synthesizing a variety of compounds with interesting biological activities. This compound has been used in a variety of applications, including drug discovery, medicinal chemistry, and drug delivery. CETFP has been studied for its ability to interact with enzymes and receptors, as well as its potential to modulate cellular processes.
Scientific Research Applications
Cyclooxygenase-2 Inhibition
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is part of a novel series of cyclooxygenase-2 (COX-2) inhibitors. These compounds, differing from common 1,2-diarylheterocycle based molecules, have shown potency and selectivity, with favorable pharmacokinetics and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
Synthesis of Trifluoromethylated Analogues
This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. It reacts with trimethylsilyl cyanide to form Michael-like 1,4-conjugate hydrocyanation adducts, leading to new trifluoromethylated analogues in racemic and enantiopure forms (Sukach et al., 2015).
Modification of Pyrrolo[2,3‐d]pyrimidines
The compound is involved in the modification of pyrrolo[2,3‐d]pyrimidines via iridium-catalyzed C–H borylations and Suzuki cross-coupling reactions. This process is used to synthesize biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones (Klečka et al., 2015).
Antimicrobial Evaluation
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. They displayed promising activities against pathogenic bacteria and fungi, positioning them as compounds of interest in the field of antimicrobial research (Keche et al., 2012).
Synthesis of Novel 4H-pyrimido[1,6-a]pyrimidines
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has been used in the synthesis of novel 4H-pyrimido[1,6-a]pyrimidines. This synthesis is conducted via trifluoromethanesulfonic acid-catalyzed one-pot three-component condensation, demonstrating its utility in facilitating complex organic synthesis processes (Xiang et al., 2012).
properties
IUPAC Name |
4-cyclopropyl-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-2-18(16,17)9-14-7(6-3-4-6)5-8(15-9)10(11,12)13/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUVTARHGRRPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182899 |
Source


|
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
832737-29-8 |
Source


|
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

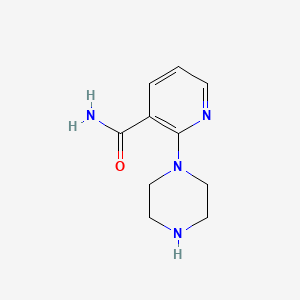
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
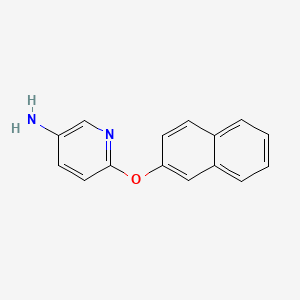
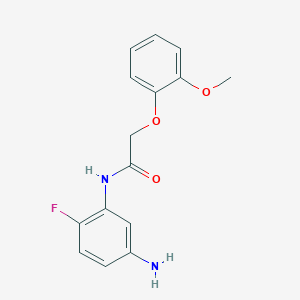
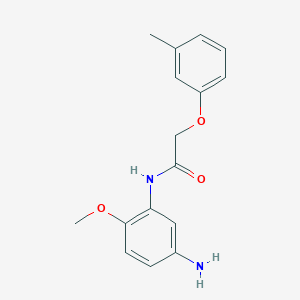
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)


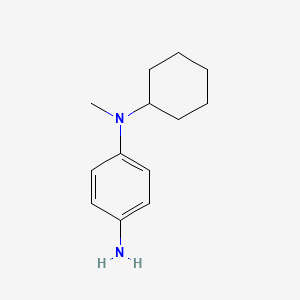
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
